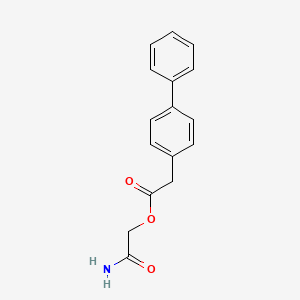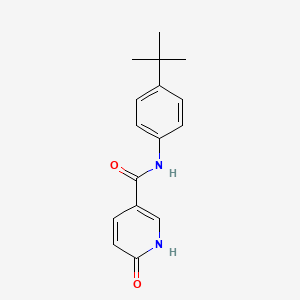
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide, also known as DMABN, is a chemical compound that has been extensively studied for its various applications in scientific research. It belongs to the class of organic compounds known as benzamides and is used in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's inhibition of acetylcholinesterase and butyrylcholinesterase is thought to be due to its ability to bind to the active site of these enzymes and prevent the hydrolysis of acetylcholine. The analgesic and anti-inflammatory properties of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide are believed to be due to its ability to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has also been shown to inhibit the proliferation of cancer cells by inducing G1 cell cycle arrest. Additionally, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been shown to reduce the levels of reactive oxygen species, which are known to contribute to the pathogenesis of various diseases. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's inhibition of acetylcholinesterase and butyrylcholinesterase is thought to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has various advantages and limitations for lab experiments. Its potent antitumor activity makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for studying the pathogenesis of Alzheimer's disease. However, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's low solubility in water can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide. One potential area of research is the development of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, the mechanisms of 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide's analgesic and anti-inflammatory properties could be further elucidated. Finally, the development of new synthetic routes for 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylaniline to yield the desired product, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide. The purity of the synthesized product can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent antitumor activity against various cancer cell lines. 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, 3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide has been shown to possess analgesic and anti-inflammatory properties.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-5-9-16-14(11)17-15(19)12-7-4-8-13(10-12)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJVTUDVWTWWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

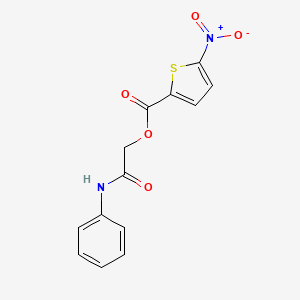
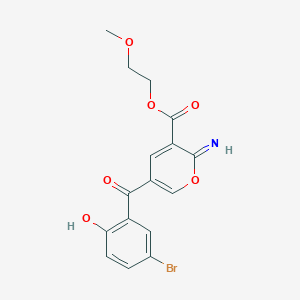

![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
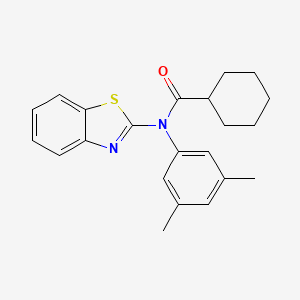
![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)
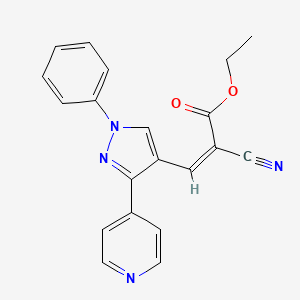

![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)
